molecular formula C45H49F2N11O9S B10856450 (3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane

(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane

カタログ番号 B10856450
分子量: 958.0 g/mol
InChIキー: OCDRMYDQTIPVOI-HHHXNRCGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CFT1946 is a potent, selective, and orally bioavailable degrader of mutant BRAF proteins, particularly BRAF-V600E. This compound is designed to target and degrade mutant BRAF proteins, which are implicated in various cancers, including melanoma, thyroid cancer, and lung adenocarcinoma .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of CFT1946 involves a series of complex organic reactions. The key steps include the formation of a quinazolinone core, which is essential for its activity. The synthetic route typically involves:

Industrial Production Methods

Industrial production of CFT1946 follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Key aspects include:

化学反応の分析

Types of Reactions

CFT1946 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of CFT1946, each with potentially different biological activities. These derivatives are studied to understand the structure-activity relationship and optimize the compound’s efficacy .

科学的研究の応用

CFT1946 has a wide range of scientific research applications, including:

作用機序

CFT1946 exerts its effects by selectively degrading mutant BRAF proteins. The mechanism involves:

類似化合物との比較

CFT1946 is unique compared to other BRAF inhibitors due to its degrader mechanism. Similar compounds include:

    Vemurafenib: A small molecule inhibitor of BRAF-V600E.

    Dabrafenib: Another inhibitor targeting BRAF-V600E.

    Encorafenib: A BRAF inhibitor with a similar target profile.

Unlike these inhibitors, CFT1946 degrades the mutant BRAF protein, potentially overcoming resistance mechanisms associated with traditional inhibitors .

特性

分子式

C45H49F2N11O9S

分子量

958.0 g/mol

IUPAC名

(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C45H49F2N11O9S/c1-4-53(2)68(64,65)52-35-8-6-32(46)40(31(35)24-48)67-28-5-7-34-29(19-28)42(61)58(26-49-34)27-22-45(66-25-27)12-17-56(18-13-45)39(60)23-44(63)10-15-55(16-11-44)37-21-36-30(20-33(37)47)41(51-54(36)3)57-14-9-38(59)50-43(57)62/h5-8,19-21,26-27,52,63H,4,9-18,22-23,25H2,1-3H3,(H,50,59,62)/t27-/m1/s1

InChIキー

OCDRMYDQTIPVOI-HHHXNRCGSA-N

異性体SMILES

CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)OC2=CC3=C(C=C2)N=CN(C3=O)[C@@H]4CC5(CCN(CC5)C(=O)CC6(CCN(CC6)C7=C(C=C8C(=C7)N(N=C8N9CCC(=O)NC9=O)C)F)O)OC4)C#N

正規SMILES

CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)OC2=CC3=C(C=C2)N=CN(C3=O)C4CC5(CCN(CC5)C(=O)CC6(CCN(CC6)C7=C(C=C8C(=C7)N(N=C8N9CCC(=O)NC9=O)C)F)O)OC4)C#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。